Antimycobacterial Activity: Superior Potency of Methyl Ester Over Ethyl and Benzyl Analogs Against M. tuberculosis
In a direct comparative study, the methyl ester derivative of an α-(5-aryl-1,3,4-thiadiazole-2-ylthio)acetate series exhibited potent antimycobacterial activity, while the corresponding ethyl and benzyl ester analogs were inactive [1]. This demonstrates a clear and quantifiable differentiation where the methyl ester is the active entity within the chemical series.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 0.78–3.13 μg/mL (for methyl ester derivative 6a in the nitrofuran series) |
| Comparator Or Baseline | Ethyl ester (6b) and benzyl ester (6e) analogs |
| Quantified Difference | Comparators were reported as 'inactive', indicating a >2-8 fold decrease in potency relative to the lower bound of the active methyl ester's MIC range. |
| Conditions | BACTEC 12B medium using the Microplate Alamar Blue Assay (MABA). |
Why This Matters
This data directly justifies the procurement of the methyl ester over other alkyl ester analogs for antitubercular research, as the methyl group is essential for activity in this validated model.
- [1] Foroumadi, A., Soltani, F., Moshafi, M. H., & Ashraf-Askari, R. (2005). Synthesis, in vitro‐antimycobacterial activity and cytotoxicity of some alkyl α‐(5‐aryl‐1,3,4‐thiadiazole‐2‐ylthio)acetates. Archiv der Pharmazie, 338(2-3), 112-116. View Source
